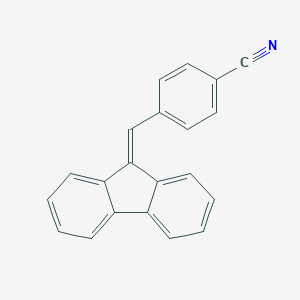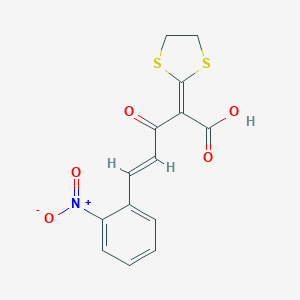![molecular formula C14H16ClNS B370951 1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine](/img/structure/B370951.png)
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine is a chemical compound with the molecular formula C14H16ClNS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of 1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-1-benzothiophene and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding thiol or sulfide.
Scientific Research Applications
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(benzothiophen-3-yl)methylpiperidine and 1-(5-chloro-2-benzothiophen-3-yl)methylpiperidine share structural similarities.
Properties
Molecular Formula |
C14H16ClNS |
|---|---|
Molecular Weight |
265.8g/mol |
IUPAC Name |
1-[(5-chloro-1-benzothiophen-3-yl)methyl]piperidine |
InChI |
InChI=1S/C14H16ClNS/c15-12-4-5-14-13(8-12)11(10-17-14)9-16-6-2-1-3-7-16/h4-5,8,10H,1-3,6-7,9H2 |
InChI Key |
AVUJQDWGFOVYCY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)Cl |
Canonical SMILES |
C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-2-(3-phenyl-2-propenylidene)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B370869.png)
![7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one](/img/structure/B370871.png)
![7-bromo-5-[(4-methoxyphenyl)diazenyl]-3-methyl-8H-cyclohepta[b]furan-8-one](/img/structure/B370872.png)

![9-benzylidene-2-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B370875.png)
![2-[bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B370880.png)

![3',3'-dimethyl-1'-octylspiro(3H-naphtho[2,1-b][1,4]oxazine-3,2'-indoline)-9-ol](/img/structure/B370885.png)

![4-chloro-2-{4-[4-(4-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbenzyl]-2-methylphenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B370888.png)

![4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B370890.png)

